

(R,R)-Labetalol: A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: *Dilevalol*

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Introduction

(R,R)-Labetalol, also known as **dilevalol**, is one of the four stereoisomers of the antihypertensive drug labetalol.[1][2] While racemic labetalol exhibits a complex pharmacology involving both α - and β -adrenergic receptor blockade, the individual stereoisomers possess distinct pharmacological properties.[3][4] (R,R)-Labetalol is primarily characterized as a non-selective β -adrenoceptor antagonist with an additional unique property of partial agonism at the β_2 -adrenoceptor.[5][6] This dual action contributes to its vasodilatory effects, differentiating it from many other β -blockers.[6] Its α_1 -adrenergic blocking activity is considered to be weak or not clinically significant.[5][6] This document provides an in-depth technical overview of the pharmacological profile of (R,R)-Labetalol, including its receptor binding and functional activity, pharmacokinetic properties, and associated signaling pathways.

Receptor Binding Affinity

The affinity of (R,R)-Labetalol for adrenergic receptors has been characterized through radioligand binding assays. These assays determine the concentration of the drug required to occupy 50% of the receptors (K_i). While specific K_i values for (R,R)-Labetalol are not widely reported in publicly available literature, its binding characteristics can be inferred from comparative studies with racemic labetalol and other adrenergic ligands.

Table 1: Receptor Binding Affinity of (R,R)-Labetalol and Other Labetalol Stereoisomers

Stereoisomer	Receptor	Binding Affinity (Qualitative)	Reference
(R,R)-Labetalol (Dilevalol)	β 1-adrenoceptor	High	[3][7]
(R,R)-Labetalol (Dilevalol)	β 2-adrenoceptor	High	[3][6]
(R,R)-Labetalol (Dilevalol)	α 1-adrenoceptor	Weak/Negligible	[5][6]
(S,R)-Labetalol	α 1-adrenoceptor	High	[3][4]
(S,S)-Labetalol	Adrenergic Receptors	Inactive	[3][4]
(R,S)-Labetalol	Adrenergic Receptors	Inactive	[3][4]

Functional Activity

The functional activity of (R,R)-Labetalol at adrenergic receptors is multifaceted, encompassing both antagonism and partial agonism. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are employed to determine the drug's efficacy and potency (EC50 or IC50 values).

Table 2: Functional Activity of (R,R)-Labetalol

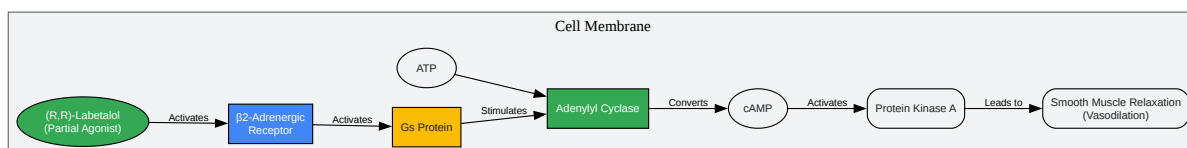
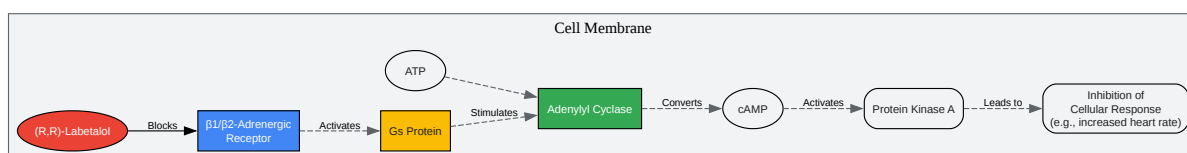
Activity	Receptor	Potency (Qualitative)	Intrinsic Activity	Reference
Antagonism	β 1-adrenoceptor	Potent (4x > labetalol)	Antagonist	[2][5]
Antagonism	β 2-adrenoceptor	Potent	Antagonist	[6]
Partial Agonism	β 2-adrenoceptor	Potent (7x > labetalol)	Partial Agonist	[2][5]
Antagonism	α 1-adrenoceptor	Weak	Antagonist	[8]

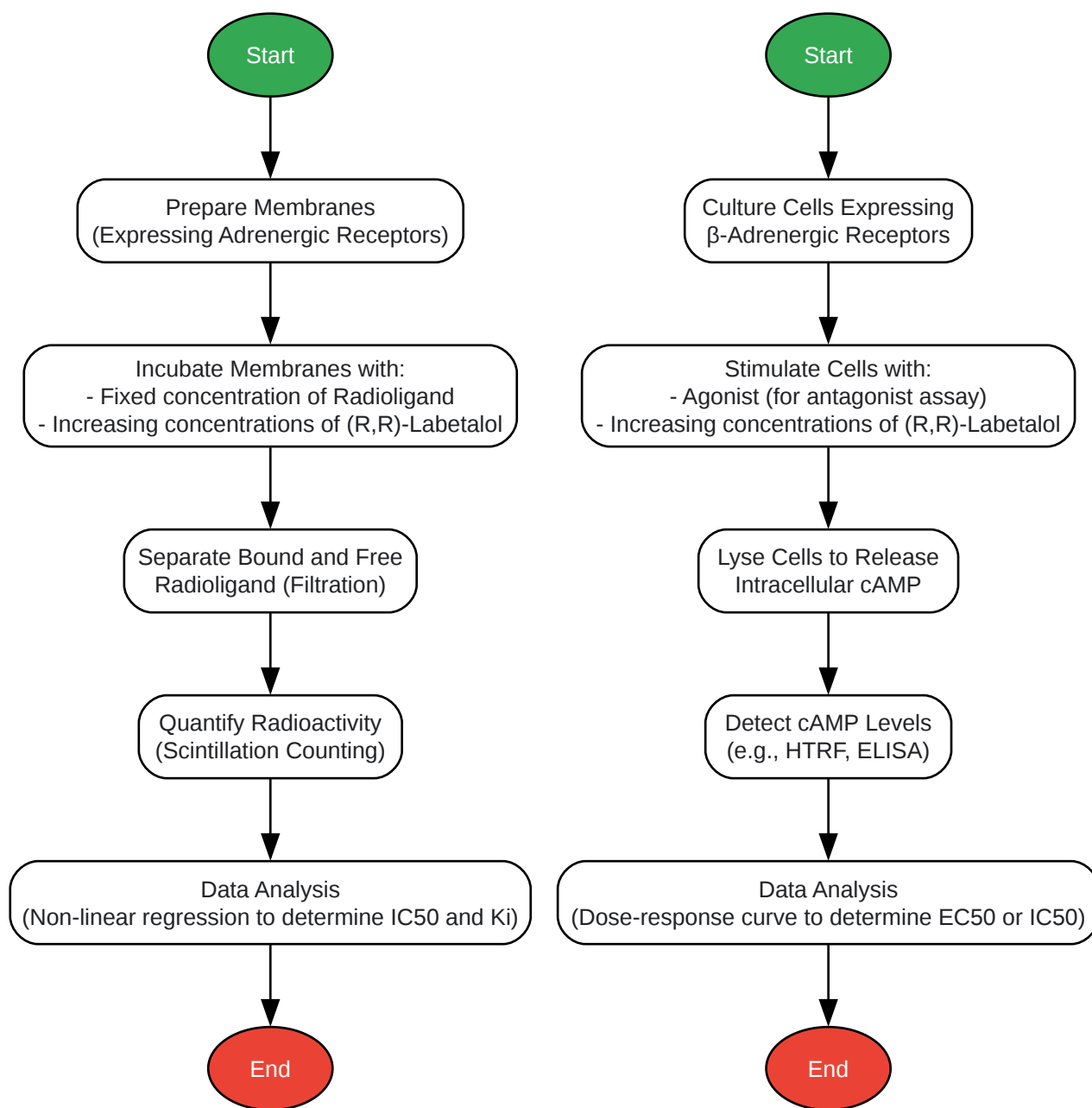
Signaling Pathways

The pharmacological effects of (R,R)-Labetalol are mediated through its interaction with G-protein coupled adrenergic receptors, leading to the modulation of downstream signaling cascades.

β -Adrenergic Receptor Antagonism (β_1 and β_2)

As a non-selective β -adrenoceptor antagonist, (R,R)-Labetalol competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine to β_1 and β_2 receptors. This blockade at β_1 -receptors in the heart leads to a decrease in heart rate and contractility. The antagonism at β_2 -receptors can influence various physiological processes, including bronchodilation and vasodilation.





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References

- 1. Effects of dilevalol, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilevalol – Chiralpedia [chiralpedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 5. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of dilevalol on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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